N-(3-cyanophenyl)-2-fluorobenzamide
Description
N-(3-Cyanophenyl)-2-fluorobenzamide is a substituted benzamide featuring a fluorine atom at the ortho position of the benzoyl ring and a cyano (-CN) group at the meta position of the aniline ring.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNNBNAYWSVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709647-30-3 | |
| Record name | N-(3-cyanophenyl)-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Observations :
- Fo23, a trifluorinated benzamide, exhibits high synthetic yield (88%) and crystallinity due to fluorine’s electron-withdrawing effects and hydrogen-bonding capacity .
- The cyano group in N-(3-cyanophenyl)-2-fluorobenzamide may reduce solubility or alter crystallization behavior compared to halogenated analogues, contributing to its discontinued status .
Crystal Structure and Molecular Interactions
Crystal packing in fluorinated benzamides is governed by hydrogen bonding (N–H···O, C–H···F) and halogen interactions.
Fo23 (C₁₃H₈F₃NO):
- Planarity : Near-coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted ~23° from the rings .
- Hydrogen Bonds : 1D chains via N–H···O interactions (3.054 Å) along the a-axis. Additional C–H···F contacts form R₂²(12) synthons .
- Fluorine Interactions : C–F···C ring-stacking (3.151 Å) stabilizes the lattice .
JOFHAO (2-Chloro-N-(2,3-dichlorophenyl)benzamide):
- Space Group : Pc (vs. Pn for Fo23) with Z’ = 2, indicating two distinct conformers .
- Conformational Flexibility : Rotation of the chlorinated ring by ~180° relative to the amide group, absent in Fo23 .
This compound:
- No crystal data is available. The cyano group’s strong dipole may disrupt classic amide-amide hydrogen bonding, favoring C≡N···H–N or C≡N···π interactions instead.
Preparation Methods
Thionyl Chloride-Mediated Acyl Chloride Synthesis
Thionyl chloride (SOCl₂) remains a widely used reagent for converting carboxylic acids to acyl chlorides. For 2-fluorobenzoic acid, the reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a solvent and a chlorinating agent. A typical protocol involves refluxing 2-fluorobenzoic acid with excess SOCl₂ at 70–80°C for 3–5 hours. The reaction is driven to completion by the removal of HCl and SO₂ gases, yielding 2-fluorobenzoyl chloride with >95% purity.
Oxalyl Chloride/DMF Catalyzed Method
An alternative approach employs oxalyl chloride [(COCl)₂] with a catalytic amount of N,N-dimethylformamide (DMF). This method is advantageous for acid-sensitive substrates, as it operates under milder conditions (0–25°C). The mechanism involves DMF activating oxalyl chloride to generate a reactive Vilsmeier-Haack complex, which subsequently chlorinates the carboxylic acid. For 2-fluorobenzoic acid, this method achieves comparable yields (90–93%) while minimizing side reactions.
Table 1: Comparison of Acyl Chloride Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thionyl Chloride | 80°C, 3–5 h | 95 | 98 |
| Oxalyl Chloride/DMF | 0–25°C, 1–2 h | 92 | 97 |
Coupling Reactions with 3-Cyanoaniline
The condensation of 2-fluorobenzoyl chloride with 3-cyanoaniline forms the target amide. Key methodologies include:
Pyridine-Mediated Schotten-Baumann Reaction
In this classical approach, 3-cyanoaniline is dissolved in pyridine, which acts as both a base and a solvent. 2-Fluorobenzoyl chloride is added dropwise at 0–5°C to minimize exothermic side reactions. After stirring at room temperature for 12–18 hours, the mixture is quenched with ice-cold water, and the precipitated product is isolated via filtration. Purification by recrystallization from ethanol yields This compound with 65–70% efficiency.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to accelerate amide bond formation. A stoichiometric mixture of 3-cyanoaniline and 2-fluorobenzoyl chloride is milled with potassium carbonate (K₂CO₃) as a base. This method reduces reaction times to 30–60 minutes and achieves yields of 75–80%, though scalability remains a challenge.
Table 2: Coupling Reaction Performance Metrics
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 12–18 | 68 | 99 |
| Mechanochemical | 0.5–1 | 78 | 97 |
Purification and Characterization
Column Chromatography
Silica gel chromatography using hexane/ethyl acetate (10:1) effectively separates the desired amide from unreacted starting materials and byproducts. This method is preferred for small-scale syntheses, achieving >99% purity.
Recrystallization
Ethanol and acetone/water mixtures are optimal recrystallization solvents. Ethanol yields needle-like crystals with a melting point of 182–184°C, consistent with literature values for analogous benzamides.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH),
Q & A
Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves amide bond formation between 3-cyanoaniline and 2-fluorobenzoyl chloride. Key steps include:
- Coupling Reaction : Use triethylamine (TEA) in dichloromethane (DCM) to deprotonate the amine and activate the acyl chloride. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
- Purification : Column chromatography or recrystallization is employed to isolate the product. Solvent selection (e.g., ethyl acetate/hexane mixtures) impacts yield and purity .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.1 for acyl chloride:amine) and reaction time (4–12 hours) improves efficiency. Monitoring via TLC or HPLC ensures reaction completion .
Q. What analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.3 ppm) and confirm the cyano group (C≡N) via C signals at ~115 ppm. Fluorine coupling patterns (e.g., para-substitution) are resolved in F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 255.08 (CHFNO) .
- X-ray Crystallography : Single-crystal XRD using SHELX software resolves bond angles and torsional strain, confirming planar amide geometry .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) identify IC values .
- Target Prediction : Molecular docking (AutoDock Vina) against enzymes like kinases or GPCRs prioritizes targets. Fluorine’s electronegativity may enhance binding to hydrophobic pockets .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s pharmacokinetics and target binding?
Fluorine’s effects include:
- Bioavailability : Reduces basicity of adjacent amines, enhancing membrane permeability (logP ~2.5) .
- Protein Binding : Forms C-F⋯H-N hydrogen bonds with residues like serine or tyrosine, increasing binding affinity (ΔG ≤ -8 kcal/mol in docking studies) .
- Metabolic Stability : Resists oxidative metabolism (CYP450 enzymes), prolonging half-life. Validate via liver microsome assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Reproducibility Checks : Standardize assay protocols (e.g., ATP levels vs. cell count for cytotoxicity) .
- Structural Verification : Confirm batch purity via HPLC (>98%) and quantify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
- Meta-Analysis : Compare datasets using tools like Prism, adjusting for variables like cell line genetic drift or solvent effects (DMSO vs. saline) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace the cyano group with nitro or amide to alter electron density. Assess via Hammett plots .
- Fluorine Positioning : Compare ortho-, meta-, and para-fluorine analogs. Para-substitution often enhances metabolic stability .
- Heterocyclic Integration : Fuse thiophene or pyrazole rings to the benzamide core, evaluating changes in solubility (logS) and potency .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder Handling : Use SHELXL’s PART instruction to model disordered fluorine/cyano groups .
- Twinned Data : Apply Hooft parameterization in SHELXL for twin refinement (e.g., BASF 0.3–0.5) .
- Hydrogen Bonding : Fourier difference maps identify weak interactions (e.g., N-H⋯O=C), critical for understanding packing motifs .
Methodological Considerations
- Synthetic Scale-Up : Transition from milligram to gram-scale requires solvent recovery systems (e.g., rotovap distillation) and safety protocols for acyl chlorides .
- Data Validation : Cross-reference spectral data with databases like NIST or Cambridge Structural Database (CSD) to confirm assignments .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay controls to mitigate reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
